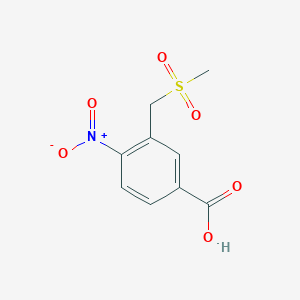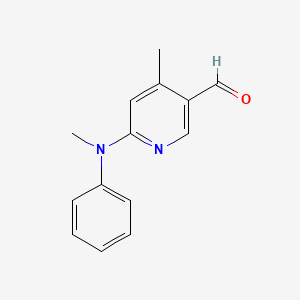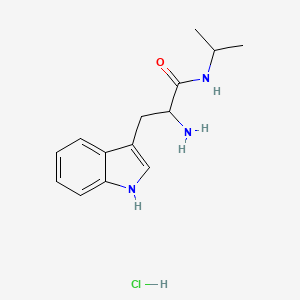
H-DL-Trp-N-ipr.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Trp-N-iprTryptophan is crucial for protein synthesis and serves as a precursor for several important biomolecules, including serotonin and melatonin The compound H-DL-Trp-N-ipr
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Trp-N-ipr.HCl typically involves the protection of the amino group of tryptophan, followed by the introduction of the N-isopropyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), and reagents like isopropylamine and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
H-DL-Trp-N-ipr.HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
H-DL-Trp-N-ipr.HCl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a model compound for amino acid research.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism of action of H-DL-Trp-N-ipr.HCl involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce serotonin and melatonin, which play crucial roles in regulating mood, sleep, and other physiological functions. The compound’s effects are mediated through its interaction with specific receptors and enzymes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to H-DL-Trp-N-ipr.HCl include:
DL-Tryptophan: The parent amino acid from which this compound is derived.
N-acetyl-DL-tryptophan: Another derivative of tryptophan with different functional groups.
DL-Phenylalanine t-butyl ester hydrochloride: A structurally similar compound with a different amino acid backbone.
Uniqueness
This compound is unique due to its specific N-isopropyl substitution, which imparts distinct chemical and biological properties. This modification can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H20ClN3O |
|---|---|
Molecular Weight |
281.78 g/mol |
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-N-propan-2-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-9(2)17-14(18)12(15)7-10-8-16-13-6-4-3-5-11(10)13;/h3-6,8-9,12,16H,7,15H2,1-2H3,(H,17,18);1H |
InChI Key |
ADBHGDHKPIRVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003729.png)
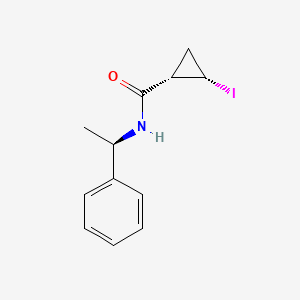
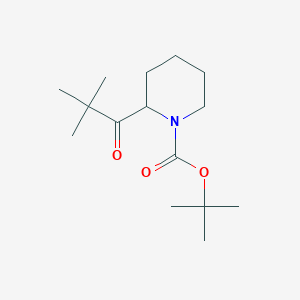




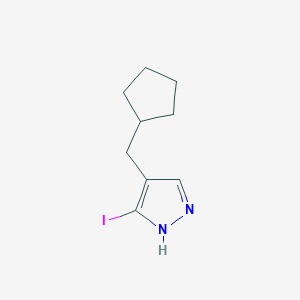
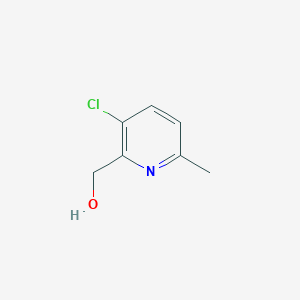

![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
